molecular formula C16H17N3O4S B2820926 Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 383148-62-7

Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B2820926
CAS RN: 383148-62-7
M. Wt: 347.39
InChI Key: RYQHDQCIACGZPP-UHFFFAOYSA-N
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Description

“Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate” is a chemical compound of interest due to its potential bioactivity . It is synthesized by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This compound is potentially useful as an analgesic and antidyslipidemic agent .


Synthesis Analysis

The compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P2(1)/c with unit cell dimensions a = 8.2435 (8), b = 9.3390 (9), c = 18.2823 (18) Å, β = 91.123 (2)°, V = 1407.2 (2) Å3, Z = 4, R1 = 0.0465, and wR2 = 0.1055 . The crystal structure is stabilized by N–H···O = C and C–H···O hydrogen-bonding interactions that interconnect molecules into chains running along the b axis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . The product of this reaction is the compound of interest .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and with complete regioselectivity. This method expands the scope of reactions for synthesizing highly functionalized tetrahydropyridines, indicating a broader applicability in organic synthesis and potential pharmaceutical development (Zhu, Lan, & Kwon, 2003).

Development of Antioxidant and Antimicrobial Agents : The Biginelli reaction has been utilized to produce thiazolopyrimidine derivatives, which were further reacted to yield compounds with moderate to good antioxidant and antimicrobial activities. This showcases the compound's potential in the development of new therapeutic agents (Youssef & Amin, 2012).

Biochemical Applications

Fluoroionophores and Metal Ion Detection : Research has developed fluoroionophores from derivatives that exhibit spectra diversity when interacting with various metal cations. These compounds have shown specific chelation properties, particularly with Zn+2, highlighting their utility in selective metal ion detection and potential applications in biochemical studies (Hong et al., 2012).

Potential Bioactivity

Analgesic and Antidyslipidemic Properties : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a closely related compound, was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent. The compound's crystal structure and preliminary in silico screening suggest its possible use in treating various metabolic and inflammatory conditions (Navarrete-Vázquez et al., 2011).

Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and characterized for in vitro antioxidant activity and in vivo radioprotection. This research points towards the compound's utility in mitigating oxidative stress and protecting against radiation-induced damage, underscoring its potential in antioxidant therapy and radioprotection (Mohan et al., 2014).

Future Directions

The compound is of interest with respect to its potential bioactivity as an analgesic and antidyslipidemic agent . Future research could focus on further exploring these potential bioactivities and developing this compound for therapeutic applications. It is also suggested that the compound could possess antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects , which could be areas of interest for future research.

properties

IUPAC Name

ethyl 4-(4-acetamidophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-4-22-15(21)13-9-17-16(24-3)19-14(13)23-12-7-5-11(6-8-12)18-10(2)20/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQHDQCIACGZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)NC(=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

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